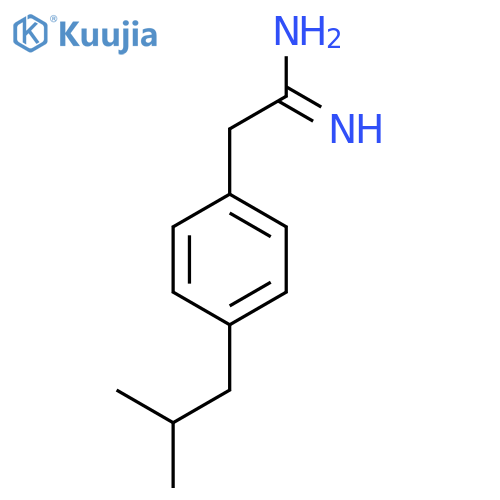Cas no 2229513-15-7 (2-4-(2-methylpropyl)phenylethanimidamide)

2229513-15-7 structure
商品名:2-4-(2-methylpropyl)phenylethanimidamide
2-4-(2-methylpropyl)phenylethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-4-(2-methylpropyl)phenylethanimidamide
- 2229513-15-7
- 2-[4-(2-methylpropyl)phenyl]ethanimidamide
- EN300-1773111
-
- インチ: 1S/C12H18N2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H3,13,14)
- InChIKey: QTSAZCOKRCCUFD-UHFFFAOYSA-N
- ほほえんだ: NC(CC1C=CC(=CC=1)CC(C)C)=N
計算された属性
- せいみつぶんしりょう: 190.146998583g/mol
- どういたいしつりょう: 190.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 49.9Ų
2-4-(2-methylpropyl)phenylethanimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1773111-0.1g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1773111-10.0g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1773111-5.0g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1773111-10g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1773111-0.5g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1773111-1.0g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1773111-2.5g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1773111-1g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1773111-0.05g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1773111-5g |
2-[4-(2-methylpropyl)phenyl]ethanimidamide |
2229513-15-7 | 5g |
$2858.0 | 2023-09-20 |
2-4-(2-methylpropyl)phenylethanimidamide 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2229513-15-7 (2-4-(2-methylpropyl)phenylethanimidamide) 関連製品
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
